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molecular formula C11H12N2 B2605280 1-(2-phenylethyl)-1H-pyrazole CAS No. 58416-69-6

1-(2-phenylethyl)-1H-pyrazole

Cat. No. B2605280
M. Wt: 172.231
InChI Key: JEXOBLNGJXHXPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07884124B2

Procedure details

To a solution prepared by dissolving sodium (1.01 g, 44.07 mmol) in absolute EtOH (25 mL), was added 1H-pyrazole (2.5 g, 36.72 mmol). The solution was heated to gentle reflux, then allowed to cool to about 50° C. and treated with a catalytic amount of NaI (25 mg) followed by a slow addition of phenethyl bromide (6.0 mL, 44.07 mmol). The reaction was returned to reflux and after a few min, a white solid precipitated out of solution. After refluxing for 16 h, the solvent was removed by evaporation and the residue dissolved in water (30 mL) and extracted with EtOAc (4×50 mL). The combined organic extracts were washed with water and brine, dried (Na2SO4), filtered and concentrated. The crude product was purified by flash chromatography (Isco CombiFlash) 0-20% EtOAc/heptane to afford 1-phenethyl-1H-pyrazole (1.56 g, 25%). 1H NMR (400 MHz, CDCl3) δ ppm 3.18 (t, J=7.28 Hz, 2H), 4.34-4.39 (m, 2H), 6.18 (t, J=2.06 Hz, 1H), 7.07-7.11 (m, 2H), 7.17 (d, J=2.20 Hz, 1H), 7.20-7.31 (m, 3H), 7.55 (d, J=1.74 Hz, 1H); LCMS-MS (ESI+) 172.86 (M+H).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[NH:2]1[CH:6]=[CH:5][CH:4]=[N:3]1.[CH2:7](Br)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>CCO.[Na+].[I-]>[CH2:7]([N:2]1[CH:6]=[CH:5][CH:4]=[N:3]1)[CH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:4.5,^1:0|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
[Na]
Name
Quantity
25 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
2.5 g
Type
reactant
Smiles
N1N=CC=C1
Step Three
Name
Quantity
6 mL
Type
reactant
Smiles
C(CC1=CC=CC=C1)Br
Step Four
Name
Quantity
25 mg
Type
catalyst
Smiles
[Na+].[I-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a solution prepared
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated to gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
after a few min, a white solid precipitated out of solution
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (Isco CombiFlash) 0-20% EtOAc/heptane

Outcomes

Product
Name
Type
product
Smiles
C(CC1=CC=CC=C1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.56 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 24.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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